5-methyl-N-(3-methylbutyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
5-methyl-N-(3-methylbutyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4/c1-12(2)9-10-23-15-11-13(3)24-18-16(14-7-5-4-6-8-14)17(19(20,21)22)25-26(15)18/h4-8,11-12,23H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJDZWYQZQXTOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCC(C)C)C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives, a family to which this compound belongs, have been extensively studied for their significant impact in medicinal chemistry.
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidine derivatives can interact with various targets, leading to changes in cellular processes.
Biological Activity
5-methyl-N-(3-methylbutyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolo-pyrimidine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Pyrazole derivatives are known for their diverse biological properties, including anti-inflammatory, analgesic, and anticancer activities.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 353.37 g/mol. The compound features a pyrazolo[1,5-a]pyrimidine core structure, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 353.37 g/mol |
| IUPAC Name | This compound |
| CAS Registry Number | Not available |
Biological Activity Overview
Recent studies have demonstrated that pyrazole derivatives exhibit a broad spectrum of biological activities. The specific activities of this compound include:
- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and proliferation.
- Anti-inflammatory Effects : Pyrazole compounds have been shown to inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation. This inhibition can lead to reduced production of pro-inflammatory mediators.
- Antimicrobial Properties : Some studies suggest that pyrazole derivatives possess antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics.
Case Studies and Research Findings
- Anticancer Activity : A study published in PubMed highlighted that certain pyrazole derivatives demonstrate significant cytotoxicity against various cancer cell lines. The mechanism involves the inhibition of key proteins involved in cell cycle regulation and apoptosis .
- Anti-inflammatory Mechanism : In a pharmacological evaluation, a related pyrazole compound was shown to inhibit COX enzymes effectively, leading to decreased levels of prostaglandins in inflammatory models . This supports the hypothesis that similar compounds may exert anti-inflammatory effects through comparable pathways.
- Antimicrobial Efficacy : A recent review discussed the broad-spectrum antimicrobial activity of pyrazole derivatives, indicating that modifications in the structure can enhance their efficacy against specific bacteria and fungi .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Key Structural Features and Properties of Selected Pyrazolo[1,5-a]pyrimidin-7-amines
Key Observations:
- Aromatic vs. Alkyl Amines : The N-(3-methylbutyl) group in the target compound may confer better solubility than pyridinylmethyl (e.g., Compound 32 ) or carboxamide () substituents, addressing issues like QO-58’s low bioavailability .
- Substituent Positioning : Fluorine at the 4-position of phenyl (e.g., Compound 47 ) is linked to enhanced anti-mycobacterial activity, whereas the target’s 3-phenyl lacks this modification, possibly reducing potency against M.tb .
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity : The target’s LogP is estimated at ~3.5 (predicted via molecular weight and CF₃ contribution), favorable for oral absorption compared to more polar analogs like QO-58 (LogP ~2.8) .
- Solubility : The 3-methylbutyl chain likely improves aqueous solubility over rigid aromatic amines (e.g., pyridinylmethyl in Compound 47 ).
Q & A
Advanced Research Question
- Pharmacophore modeling : Align the pyrazolo-pyrimidine core with known kinase inhibitors (e.g., imatinib) to identify shared motifs .
- Molecular dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories) to assess binding pocket residency .
- QSAR models : Use CoMFA/CoMSIA to correlate logP values with hERG channel inhibition .
Methodological Insight : Combine SwissTargetPrediction and SEA databases to rank off-target probabilities .
How to elucidate the mechanism of action in inflammatory pathways?
Advanced Research Question
- Transcriptomics : RNA-seq of treated macrophages identifies downregulated NF-κB targets (e.g., IL-6, TNF-α) .
- Pull-down assays : Biotinylated probes isolate binding partners (e.g., IKKβ kinase) from lysates .
- Mutagenesis : Introduce point mutations (e.g., Cys→Ala in ATP-binding pockets) to confirm target engagement .
Methodological Insight : Use thermal shift assays (TSA) to measure target stabilization upon compound binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
